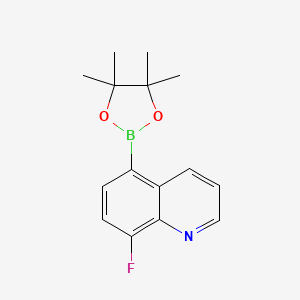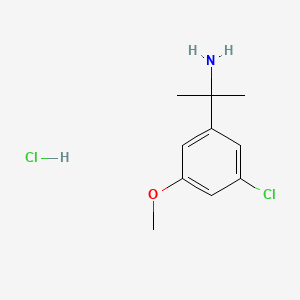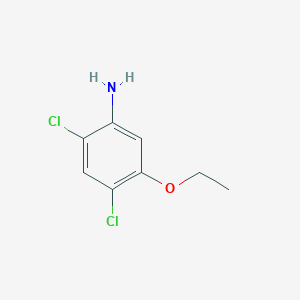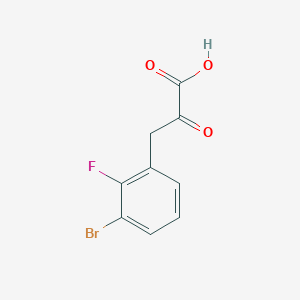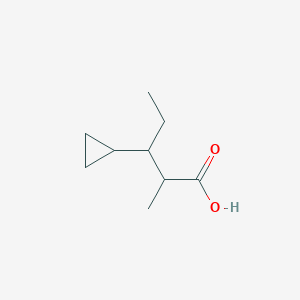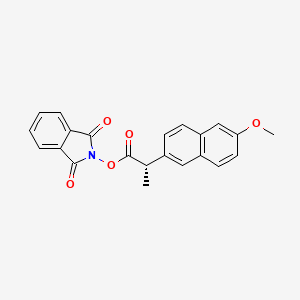
1,3-Dioxoisoindolin-2-yl (S)-2-(6-methoxynaphthalen-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate is a complex organic compound that belongs to the class of isoindoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindoline Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Naphthalene Moiety: This step involves the coupling of the isoindoline core with a naphthalene derivative, often through a Friedel-Crafts acylation reaction.
Esterification: The final step involves the esterification of the resulting compound with a suitable alcohol under acidic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. They may serve as lead compounds in drug discovery programs aimed at treating various diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalic Anhydride Derivatives: These compounds share the isoindoline core and exhibit similar chemical properties.
Naphthalene Derivatives: Compounds with a naphthalene moiety often have comparable biological activities.
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate is unique due to the specific combination of the isoindoline and naphthalene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H17NO5 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C22H17NO5/c1-13(14-7-8-16-12-17(27-2)10-9-15(16)11-14)22(26)28-23-20(24)18-5-3-4-6-19(18)21(23)25/h3-13H,1-2H3/t13-/m0/s1 |
Clé InChI |
XLVDRJSPJVBJAH-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride](/img/structure/B15318123.png)
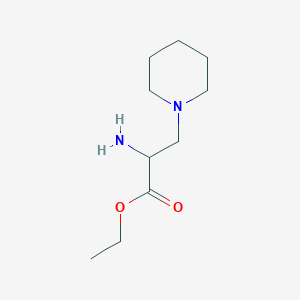
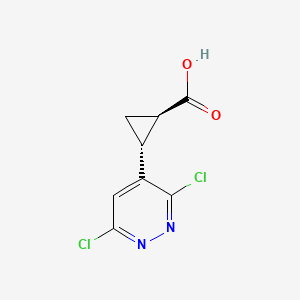
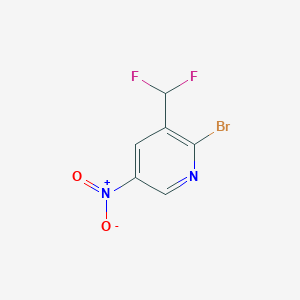
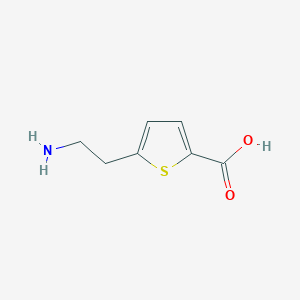
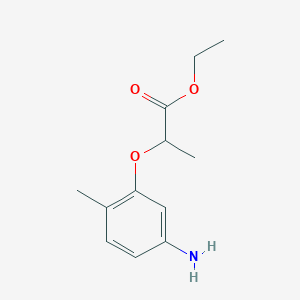

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-sulfonyl fluoride](/img/structure/B15318181.png)
